molecular formula C21H21N3O4S2 B2836969 N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1021264-77-6

N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2836969
CAS RN: 1021264-77-6
M. Wt: 443.54
InChI Key: CRUSCNGVGYTFRJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The sulfonamide group could potentially undergo hydrolysis, and the pyrimidine ring could participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, density, and solubility .

Scientific Research Applications

Antitumor and Antimicrobial Applications

  • Antifolate Activity for Cancer Treatment : Certain analogues, including classical and nonclassical antifolates, have been synthesized to target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. These compounds show promising antitumor properties and selective inhibition against pathogens causing opportunistic infections in immunocompromised patients, demonstrating potential as cancer therapeutics and for treating infections (Gangjee et al., 2007). Another study highlighted compounds with dual inhibitory activity against thymidylate synthase and DHFR, suggesting a broad spectrum of antitumor applications (Gangjee et al., 2008).

  • Antimicrobial and Anticancer Agents : Research into lipophilic acetamide derivatives has led to the discovery of compounds with significant antimicrobial and anticancer effects, showcasing the chemical scaffold's versatility in drug development (Ahmed et al., 2018).

Antimalarial and COVID-19 Research

  • Antimalarial and COVID-19 Therapeutics : Studies on sulfonamide derivatives have explored their in vitro antimalarial activity and potential applications in COVID-19 treatment. These compounds, characterized by good ADMET properties and selective antimalarial activity, have also shown promise in molecular docking studies against COVID-19 targets (Fahim & Ismael, 2021).

Enzyme Inhibition for Glaucoma Treatment

  • Carbonic Anhydrase Inhibitors for Ocular Conditions : Research into benzo[b]thiophenesulfonamide derivatives has identified potent inhibitors of ocular carbonic anhydrase, offering a novel approach to treating glaucoma through topical application. Compounds from this research have demonstrated efficacy in lowering intraocular pressure in preclinical models, marking a significant advance in glaucoma therapy (Graham et al., 1989).

Antibacterial Agents Development

  • Novel Antibacterial Compounds : The synthesis of new N-substituted derivatives of sulfonamides with benzodioxane and acetamide moieties has opened avenues for developing valuable antibacterial agents. These compounds have shown potent therapeutic potential against various bacterial strains, contributing to the search for new antimicrobial therapies (Abbasi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some compounds with a pyrimidine ring are used as inhibitors of certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. These could include medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

N-benzyl-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-2-15-8-10-17(11-9-15)30(27,28)18-13-23-21(24-20(18)26)29-14-19(25)22-12-16-6-4-3-5-7-16/h3-11,13H,2,12,14H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUSCNGVGYTFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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